(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of 3-methylbutylamine with 1,2,3-thiadiazole-4-carboxaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives .
Scientific Research Applications
(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1,2,3-Thiadiazol-4-yl)(methoxy)phenylamines: These compounds share the thiadiazole ring structure and exhibit similar chemical properties.
4-(3-Nitro-4-methoxyphenyl)-1,2,3-thiadiazoles: These derivatives also contain the thiadiazole ring and are used in similar research applications.
Uniqueness
(3-Methylbutyl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H15N3S |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
3-methyl-N-(thiadiazol-4-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C8H15N3S/c1-7(2)3-4-9-5-8-6-12-11-10-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
WFXMHKRNPYDUHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNCC1=CSN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.